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Compound of Interest

Compound Name: Carbon tetrabromide

Cat. No.: B125887 Get Quote

A Technical Guide for Researchers and Drug Development Professionals

Tetrabromomethane, or carbon tetrabromide (CBr4), is a perhalogenated organic compound

that serves as a valuable reagent in organic synthesis and as a subject of fundamental

chemical research. Its highly symmetric tetrahedral structure and the presence of heavy

bromine atoms give rise to interesting electronic and dynamic properties. This technical guide

provides an in-depth analysis of CBr4 through the lens of theoretical studies and computational

modeling, offering insights into its molecular structure, electronic properties, vibrational

dynamics, and photodissociation pathways.

Molecular Structure and Geometry
Carbon tetrabromide adopts a tetrahedral geometry, belonging to the Td point group. The

central carbon atom is sp³ hybridized, forming four equivalent single bonds with the bromine

atoms. This high degree of symmetry results in a nonpolar molecule with a zero dipole

moment.

Data Presentation: Structural Parameters
The structural parameters of CBr4 have been determined through both experimental

techniques, such as gas-phase electron diffraction, and a variety of computational methods. A

summary of these findings is presented below.
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Parameter Experimental Value
Computational
Value

Method/Basis Set

C-Br Bond Length (Å) 1.942[1] 1.925[2] SF-X2C-1e

Br-C-Br Bond Angle

(°)
109.471[1] 109.47 B3LYP/6-311+G(d)

Electronic Properties
The electronic structure of CBr4 is crucial for understanding its reactivity and spectroscopic

behavior. Computational chemistry provides valuable insights into its molecular orbitals,

ionization potential, electron affinity, and electronic transitions.

Data Presentation: Electronic Properties
Property

Experimental Value
(eV)

Computational
Value (eV)

Method/Basis Set

Ionization Potential 10.310[1] - -

Electron Affinity 2.060[1] - -

Direct Band Gap - 3.28 GGA/DFT

HOMO Energy -
-8.98 (for a similar

cannabinoid)
B3LYP/6-311+G(d)[3]

LUMO Energy -
0.19 (for a similar

cannabinoid)
B3LYP/6-311+G(d)[3]

HOMO-LUMO Gap -
9.17 (for a similar

cannabinoid)
B3LYP/6-311+G(d)[3]

Vibrational Analysis
The vibrational modes of CBr4 have been investigated through infrared and Raman

spectroscopy, complemented by computational frequency calculations. Due to its high

symmetry, CBr4 has four fundamental vibrational modes: a non-degenerate symmetric C-Br
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stretching mode (A1), a doubly degenerate bending mode (E), and two triply degenerate

modes (F2).

Data Presentation: Vibrational Frequencies
Vibrational
Mode

Symmetry
Experimental
Frequency
(cm⁻¹)

Calculated
Frequency
(cm⁻¹)

Method/Basis
Set

Symmetric C-Br

Stretch
A1 267[2][4] 282[2] SF-X2C-1e

C-Br Bending E 125[5] - -

Asymmetric C-Br

Stretch
F2 673 - -

C-Br Bending F2 184[5] - -

Photodissociation Dynamics
The photochemistry of CBr4 is of significant interest, particularly its decomposition upon UV

irradiation. Experimental and theoretical studies have elucidated the primary dissociation

channels, which involve the cleavage of a C-Br bond.

Upon excitation with UV light, typically around 266 nm, the CBr4 molecule undergoes

dissociation. The primary photochemical process is the homolytic cleavage of a carbon-

bromine bond, yielding a tribromomethyl radical (•CBr3) and a bromine atom (•Br).[6]

Primary Photodissociation Channel: CBr4 + hν → •CBr3 + •Br

Following this initial step, a cascade of secondary reactions can occur, including the

recombination of radicals and further decomposition of intermediates.[6]

Experimental and Computational Protocols
Experimental Protocol: Photodissociation of CBr4 in
Methanol
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A common experimental setup to study the photodissociation of CBr4 involves time-resolved X-

ray diffraction.[6]

Sample Preparation: A solution of CBr4 in methanol is prepared.

Excitation: The sample is excited by an ultraviolet optical pulse at 266 nm with a pulse

duration of approximately 2 picoseconds.[6]

Probing: The ensuing molecular dynamics are monitored by time-delayed X-ray pulses with a

duration of 100 picoseconds.[6]

Data Acquisition: Time-resolved diffraction patterns are collected at various time delays

between the pump and probe pulses.

Analysis: The diffraction patterns are analyzed to identify transient species and determine

their structures and populations over time.

Computational Protocol: DFT Calculations of CBr4
Density Functional Theory (DFT) is a widely used computational method to investigate the

properties of molecules like CBr4. A typical protocol is as follows:

Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is

used.

Method: The B3LYP hybrid functional is a common choice that provides a good balance of

accuracy and computational cost for many organic molecules.[7][8]

Basis Set: The 6-311++G(d,p) basis set is often employed, which includes diffuse functions

and polarization functions on both carbon and bromine atoms to accurately describe the

electron distribution.[7][8]

Calculation Types:

Geometry Optimization: To find the minimum energy structure and determine bond lengths

and angles.
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Frequency Calculation: To obtain the vibrational frequencies and characterize the nature of

the stationary point (minimum or transition state).

Electronic Properties: To calculate HOMO and LUMO energies, ionization potential, and

electron affinity.

Visualizations
Molecular Structure of CBr4
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Caption: Tetrahedral molecular structure of CBr4.

General Computational Workflow
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Caption: A general workflow for computational modeling of CBr4.

Simplified Photodissociation Pathway

CBr4 CBr4* hν (UV light) •CBr3 + •BrDissociation

Click to download full resolution via product page

Caption: Simplified primary photodissociation pathway of CBr4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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